Diethyl (2-hydroxyethenyl)phosphonate
Description
Diethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate group linked to a 2-hydroxyethenyl moiety. Phosphonates, in general, are widely used in medicinal chemistry, agrochemicals, and materials science due to their stability and bioisosteric properties . The hydroxyethenyl substituent may confer unique hydrogen-bonding capabilities and electronic effects, differentiating it from other phosphonate derivatives.
Properties
CAS No. |
91152-70-4 |
|---|---|
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-diethoxyphosphorylethenol |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
COCLNHODPLUIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CO)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-hydroxyethenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate hydroxyethenyl precursor under controlled conditions. The reaction typically requires the presence of a catalyst, such as anhydrous Lewis acids, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as depolymerization of paraformaldehyde, ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-hydroxyethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethenyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of phosphonate esters with different functional groups .
Scientific Research Applications
Diethyl (2-hydroxyethenyl)phosphonate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-hydroxyethenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Hydroxyethenyl: Potential for hydrogen bonding and oxidation to ketophosphonates (analogous to α-hydroxyphosphonate oxidation in ). Chloroethyl: High electrophilicity, suitable for nucleophilic substitutions. Cyanoethyl: Electron-withdrawing cyano group enhances stability and modulates biological activity . 2-Oxo-2-aryl: Aromatic ketophosphonates exhibit strong electronic conjugation, useful in cross-coupling reactions .
Reactivity and Functionalization
- Oxidation : α-Hydroxyphosphonates (e.g., hypothetical hydroxyethenyl derivative) can be oxidized to α-ketophosphonates under catalytic conditions, as demonstrated for related compounds .
- Hydrolysis : Alkaline hydrolysis of phosphonate esters (e.g., betulinic acid derivatives) shows substituent-dependent yields (61–66%) under varying conditions (Table 2) .
Table 2: Hydrolysis Conditions and Yields of Phosphonate Derivatives
| Compound | Conditions | Yield |
|---|---|---|
| 30-Phosphonate of 3-acetylbetulin5 | Room temperature | 61% |
| 3-Acetyl-30-phosphonobetulinic acid8 | Jones reagent oxidation | 63% |
| 30-Phosphonate derivative of betulinic acid11 | Hydrolysis at C3 position | 66% |
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